N-Desmethyl Sildenafil Hemicitrate
Description
N-Desmethyl Sildenafil (B151) Hemicitrate is a chemical compound of significant interest in pharmaceutical and biomedical research. As the primary active metabolite of a widely known synthetic drug, its study provides crucial insights into pharmacology, pharmacokinetics, and analytical chemistry. This article focuses exclusively on the scientific and academic aspects of N-Desmethyl Sildenafil Hemicitrate, structured to detail its context within a specific class of enzyme inhibitors, its metabolic origins, the function of its salt form, and the objectives of its academic investigation.
Properties
Molecular Formula |
C₄₈H₆₄N₁₂O₁₅S₂ |
|---|---|
Molecular Weight |
1113.22 |
Synonyms |
5-[2-Ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one Hemicitrate; Desmethylsildenafil Hemicitrate; UK 103320 Hemicitrate |
Origin of Product |
United States |
Chemical Synthesis and Salt Form Characterization
Synthetic Pathways for N-Desmethyl Sildenafil (B151) Base
N-Desmethyl Sildenafil, also known as Desmethylsildenafil, is structurally analogous to Sildenafil, differing by the absence of a methyl group on the piperazine (B1678402) ring. Its synthesis can be approached through methods that parallel the synthesis of Sildenafil itself.
The most direct synthetic route to N-Desmethyl Sildenafil involves utilizing a key intermediate from the Sildenafil synthesis pathway. This process treats N-Desmethyl Sildenafil as a process-related impurity or a deliberate analogue of Sildenafil.
The synthesis begins with the same penultimate intermediate used for Sildenafil, known as 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. nih.govjuniperpublishers.com In the synthesis of Sildenafil, this intermediate is reacted with N-methylpiperazine. nih.gov To produce N-Desmethyl Sildenafil, the procedure is modified by reacting the chlorosulfonyl intermediate with piperazine instead. rjpbcs.com
The reaction involves the nucleophilic substitution of the chloride on the sulfonyl group by the secondary amine of the piperazine ring, forming the sulfonamide bond. This method is a common strategy for creating libraries of Sildenafil analogues by varying the amine reactant. researchgate.net The synthesis of N-Desmethyl Sildenafil (referred to as Impurity-G in some literature) is a direct example of this derivatization approach. rjpbcs.com
Table 1: Key Reagents for N-Desmethyl Sildenafil Synthesis via Derivatization
| Compound Name | Role | Reference |
|---|---|---|
| 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7-one | Starting Intermediate | nih.govrjpbcs.com |
| Piperazine | Reactant | rjpbcs.com |
| Dichloromethane | Solvent | nih.gov |
| Triethylamine / Diisopropylethylamine | Base (Proton Scavenger) | juniperpublishers.com |
While derivatization from a precursor is a common synthetic route, another theoretical approach is the direct N-demethylation of Sildenafil. In the context of laboratory synthesis, specific chemical methods for the N-demethylation of Sildenafil are not widely published.
However, N-demethylation of Sildenafil is a well-documented biological transformation. In vivo, Sildenafil is metabolized to N-Desmethyl Sildenafil through oxidative metabolism primarily mediated by cytochrome P450 (CYP) enzymes in the liver. caymanchem.comglpbio.com Specific isoforms, namely CYP3A4 and to a lesser extent CYP3A5 and CYP2C9, are responsible for this N-demethylation. caymanchem.comnih.govmedchemexpress.com This metabolic pathway is significant as N-Desmethyl Sildenafil is the major circulating metabolite of Sildenafil and retains approximately 50% of the in vitro inhibitory activity of the parent compound against the PDE5 enzyme. nih.gov While this biological process is a highly efficient form of N-demethylation, it is distinct from the controlled chemical synthesis performed in a laboratory setting.
Preparation and Characterization of N-Desmethyl Sildenafil Hemicitrate
Once the N-Desmethyl Sildenafil base is synthesized and purified, it can be converted into a salt form to modify its physicochemical properties, such as solubility. The hemicitrate is one such salt form.
The formation of this compound is an acid-base reaction. The N-Desmethyl Sildenafil base, which has basic nitrogen atoms in its piperazine ring, is reacted with citric acid. juniperpublishers.commdpi.com The term "hemicitrate" indicates a specific stoichiometric ratio of 2:1 between the base and the acid.
The molecular formula for N-Desmethyl Sildenafil base is C₂₁H₂₈N₆O₄S. caymanchem.com The formula for citric acid is C₆H₈O₇. The resulting this compound has a combined molecular formula of C₄₈H₆₄N₁₂O₁₅S₂, representing two molecules of the base bonded to one molecule of citric acid. cymitquimica.com
The general procedure involves dissolving the base in a suitable solvent and adding a solution of citric acid. juniperpublishers.com The salt then precipitates out of the solution and can be isolated by filtration. Optimization of this process involves controlling parameters such as temperature, concentration of reactants, choice of solvent, and cooling rate to ensure the desired crystalline form is produced with high purity and yield.
Table 2: Physicochemical Properties of N-Desmethyl Sildenafil and its Hemicitrate Salt
| Property | N-Desmethyl Sildenafil (Base) | This compound |
|---|---|---|
| Synonyms | Desmethylsildenafil, UK-103,320 | Desmethylsildenafil Hemicitrate |
| CAS Number | 139755-82-1 | 139755-82-1 (base) |
| Molecular Formula | C₂₁H₂₈N₆O₄S | C₄₈H₆₄N₁₂O₁₅S₂ |
| Molecular Weight | 460.6 g/mol | 1113.22 g/mol |
The solid-state properties of an active pharmaceutical ingredient (API) and its salts are critical as they can influence stability, solubility, and bioavailability. While specific studies on the polymorphism of this compound are not detailed in the available literature, extensive research on the parent compound, Sildenafil, highlights the importance of such characterization. ub.edunih.gov
Polymorphism is the ability of a solid material to exist in multiple crystalline forms. These different forms can have distinct physical properties. The characterization of these forms is typically performed using techniques such as:
Differential Scanning Calorimetry (DSC): To determine melting points and detect phase transitions. ub.edunih.gov
Wide Angle X-ray Diffraction (WAXD) or Powder X-ray Diffraction (PXRD): To identify the unique crystal lattice structure of each polymorph. ub.edunih.gov
Thermogravimetric Analysis (TGA): To assess thermal stability and the presence of solvates. ub.edu
Solid-State NMR (ssNMR): To provide detailed information about the molecular structure and intermolecular interactions in the solid state. nih.gov
Studies on Sildenafil have identified multiple polymorphic forms and solvates, demonstrating that this class of molecules is prone to such behavior. ub.edu Therefore, it is scientifically reasonable to assume that this compound could also exhibit polymorphism, making solid-state characterization a critical step in its development for any application.
Design and Synthesis of Chemically Modified N-Desmethyl Sildenafil Analogues for Research
N-Desmethyl Sildenafil serves as a valuable scaffold for the design and synthesis of new research compounds. Its structure features a reactive secondary amine (-NH) on the piperazine ring, which is an ideal site for chemical modification.
The synthetic strategy often involves a two-step process. First, the N-Desmethyl Sildenafil base is prepared as described in section 2.1.1. Subsequently, the free -NH group can be subjected to various chemical reactions, such as alkylation, acylation, or reductive amination, to introduce a wide range of functional groups. This approach allows for the systematic exploration of the structure-activity relationship (SAR) at this position of the molecule.
An alternative strategy, mirroring the synthesis of Sildenafil analogues, involves reacting the chlorosulfonyl intermediate with various pre-functionalized piperazines or other diamine structures, such as N,N'-substituted ethylenediamines. researchgate.net This modular approach enables the rapid generation of a diverse library of analogues for pharmacological screening.
Table 3: Examples of Potential Modifications for N-Desmethyl Sildenafil Analogue Synthesis
| Modification Site | Reaction Type | Potential New Functional Group (at Piperazine N4) | Research Purpose |
|---|---|---|---|
| Piperazine N-H | Alkylation | -CH₂CH₃ (Ethyl) | Investigate effect of small alkyl groups |
| Piperazine N-H | Acylation | -C(O)CH₃ (Acetyl) | Introduce hydrogen bond acceptors |
| Piperazine N-H | Reductive Amination | -CH₂(C₆H₅) (Benzyl) | Introduce bulky aromatic groups |
| Piperazine N-H | Sulfonylation | -S(O)₂CH₃ (Mesyl) | Modify electronic properties |
Biotransformation and Metabolic Pathways of N Desmethyl Sildenafil
In Vitro Enzymatic Formation from Sildenafil (B151)
The conversion of sildenafil to N-Desmethyl Sildenafil, a process known as N-demethylation, has been extensively studied in laboratory settings to understand the enzymatic machinery responsible.
Identification and Kinetic Analysis of Cytochrome P450 Isoforms (CYP3A4, CYP2C9, CYP3A5, CYP3A7)
The N-demethylation of sildenafil is principally carried out by the hepatic microsomal isoenzymes CYP3A4 and, to a lesser extent, CYP2C9. fda.govmdpi.com In vitro studies using human liver microsomes and expressed recombinant CYP enzymes have been instrumental in identifying these key players. nih.govnih.gov
Kinetic analyses have revealed that at least two CYP enzymes are involved in this metabolic conversion. nih.govnih.gov One is a high-affinity, low-Km enzyme, and the other is a low-affinity, high-Km enzyme. nih.gov Further investigations with expressed human CYP enzymes have shown that CYP3A4 and CYP2C9 exhibit significant sildenafil N-demethylase activity. nih.govnih.gov The Km values, which represent the substrate concentration at half of the maximum reaction velocity (Vmax), were determined to be 221 µM for CYP3A4 and 27 µM for CYP2C9, indicating that CYP2C9 has a higher affinity for sildenafil than CYP3A4. nih.govnih.gov
In addition to the major players, other CYP3A isoforms, namely CYP3A5 and CYP3A7, have also been shown to catalyze the N-demethylation of sildenafil. nih.govglpbio.comdrugbank.commedchemexpress.comcaymanchem.comtargetmol.com Kinetic studies using CYP3A supersomes demonstrated that sildenafil N-demethylation is catalyzed by CYP3A4, CYP3A5, and to a lesser extent, CYP3A7. nih.govjst.go.jp The kinetic parameters for these isoforms were estimated, with Km values of 27.7 µM for CYP3A4, 17.4 µM for CYP3A5, and 107 µM for CYP3A7. jst.go.jp The corresponding Vmax values were 30.7, 18.9, and 9.92 pmol/min/pmol P450, respectively. jst.go.jp These findings highlight the involvement of multiple CYP3A isoforms in the metabolism of sildenafil.
Table 1: Kinetic Parameters of CYP Isoforms in Sildenafil N-Demethylation
| Enzyme | Km (µM) | Vmax (pmol/min/mg protein or pmol P450) | Reference |
|---|---|---|---|
| CYP3A4 | 221 | 65 pmol/min/mg protein | nih.gov |
| CYP2C9 | 27 | 78 pmol/min/mg protein | nih.gov |
| CYP3A4 | 27.7 | 30.7 pmol/min/pmol P450 | jst.go.jp |
| CYP3A5 | 17.4 | 18.9 pmol/min/pmol P450 | jst.go.jp |
| CYP3A7 | 107 | 9.92 pmol/min/pmol P450 | jst.go.jp |
Relative Contributions of Specific CYP Enzymes to N-Demethylation of Sildenafil
While multiple enzymes can perform N-demethylation, their relative contributions are not equal. Studies indicate that CYP3A4 is the primary enzyme responsible for the N-demethylation of sildenafil, accounting for approximately 75% or more of the conversion at any given concentration. nih.govresearchgate.net The remaining activity is largely attributed to CYP2C9. researchgate.net
At lower, more clinically relevant concentrations of sildenafil (around 2.5 µM), there is a greater role for the high-affinity enzyme, which is believed to be CYP2C9. nih.gov Conversely, at higher concentrations (250 µM), the low-affinity, high-Km enzyme, identified as CYP3A4, becomes the primary mediator of N-demethylation. nih.govnih.gov When the relative activities of the expressed enzymes are corrected for their average abundance in the human liver, the rate of N-Desmethyl Sildenafil formation by CYP3A4 is about 20 times greater than that of CYP2C9. nih.gov
The intrinsic clearance values, which reflect the metabolic capacity of an enzyme, further support the dominant role of CYP3A4. The relative contributions to the net intrinsic clearance of sildenafil are estimated to be 79% for CYP3A4 and 20% for CYP2C9. researchgate.net Other enzymes like CYP2C19 and CYP2D6 contribute minimally, accounting for less than 2%. researchgate.net
Role of Ancillary Enzymes and Cofactors in Metabolism
The metabolic reactions catalyzed by cytochrome P450 enzymes are not standalone processes. They require the presence of ancillary enzymes and cofactors to function. In the context of sildenafil N-demethylation, these reactions are facilitated by CYP3A supersomes that co-express human P450 oxidoreductase and cytochrome b5. nih.govmedchemexpress.comtargetmol.comjst.go.jp P450 oxidoreductase is a crucial flavoprotein that transfers electrons from NADPH to the CYP enzyme, a necessary step for the catalytic cycle. Cytochrome b5 can also modulate the activity of certain CYP enzymes, including those in the CYP3A family. The process also requires molecular oxygen and the cofactor NADPH to provide the necessary reducing equivalents for the reaction.
Metabolic Fate of N-Desmethyl Sildenafil in Preclinical Systems
Following its formation, N-Desmethyl Sildenafil undergoes further metabolic transformations. Studies in preclinical animal models have been essential in elucidating these downstream pathways.
Comparative Metabolism Across Animal Models
Pharmacokinetic studies have been conducted in various animal species, including mice, rats, rabbits, and dogs, to understand the disposition of sildenafil and its metabolites. nih.gov In all species studied, the majority of an administered dose of radiolabeled sildenafil was excreted in the feces. nih.gov
In a 3-month study in mice, plasma levels of sildenafil and its N-demethylated metabolite were found to be similar in both sexes. fda.gov Interestingly, in rats, there was a noticeable gender difference in metabolism. Female rats were predominantly exposed to the unchanged parent drug, while male rats were exposed to both sildenafil and the N-demethylated metabolite. fda.gov In dogs, the volume of distribution of sildenafil was greater than in rodents and humans, which was attributed to lower plasma protein binding. nih.gov
Identification and Characterization of Downstream Metabolites of N-Desmethyl Sildenafil
N-Desmethyl Sildenafil is not the final metabolic product. It is further metabolized through several pathways. fda.gov The primary routes of metabolism for sildenafil and its metabolites in all species studied include:
Piperazine (B1678402) N-demethylation (the formation of N-Desmethyl Sildenafil itself)
Pyrazole (B372694) N-demethylation
Loss of a two-carbon fragment from the piperazine ring (N,N'-deethylation)
Oxidation of the piperazine ring
Aliphatic hydroxylation nih.govfda.gov
Combinations of these primary pathways lead to the formation of additional, more complex metabolites. nih.gov In human plasma following oral administration, the piperazine N,N'-desethyl metabolite has been detected, with its area under the curve (AUC) being approximately 27% of that of the parent compound. nih.gov This indicates that the further metabolism of N-Desmethyl Sildenafil is a significant clearance pathway.
Pharmacological Profile and Molecular Interactions Preclinical Focus
Phosphodiesterase Enzyme Inhibition Profile
N-Desmethyl Sildenafil (B151) is primarily recognized for its role as a phosphodiesterase (PDE) inhibitor. Its activity and selectivity against various PDE isoforms have been characterized in several preclinical studies.
| Compound | Relative Potency for PDE5 (Compared to Sildenafil) | Reference |
|---|---|---|
| Sildenafil | 100% | nih.govdrugbank.comfda.govfda.gov |
| N-Desmethyl Sildenafil | ~50% | nih.govdrugbank.comfda.govfda.govnih.gov |
The selectivity of N-Desmethyl Sildenafil mirrors that of sildenafil, showing a high degree of specificity for PDE5 over other phosphodiesterase subtypes. nih.govdrugbank.com Sildenafil's effect is most potent on PDE5, with significantly lower activity against other known phosphodiesterases. fda.govfda.gov For instance, its selectivity for PDE5 is approximately 10-fold greater than for PDE6, an enzyme crucial to the phototransduction pathway in the retina. drugbank.comfda.govfda.gov The selectivity is even more pronounced for other subtypes, being over 80-fold for PDE1 and over 700-fold for PDEs 2, 4, 7, 8, 9, 10, and 11. fda.govfda.gov It exhibits an approximately 4,000-fold selectivity for PDE5 versus PDE3, which is important as PDE3 is involved in the control of cardiac contractility. fda.govfda.gov Given that N-Desmethyl Sildenafil shares a similar selectivity profile, a comparable pattern of inhibition is expected. nih.govfda.govfda.gov
| PDE Subtype | Selectivity Fold (vs. PDE5) | Reference |
|---|---|---|
| PDE1 | >80x | fda.govfda.gov |
| PDE2, PDE4, PDE7-11 | >700x | fda.govfda.gov |
| PDE3 | ~4000x | fda.govfda.gov |
| PDE6 | ~10x | drugbank.comfda.govfda.gov |
Cellular and Tissue-Level Pharmacodynamics (In Vitro and Ex Vivo Models)
The fundamental mechanism of action for N-Desmethyl Sildenafil, like its parent compound, is the inhibition of cGMP-specific phosphodiesterase type 5. researchgate.net By inhibiting the hydrolysis of cGMP, the compound leads to an elevation in cellular cGMP levels. nih.govauctoresonline.org This augmentation of cGMP enhances signaling through the cGMP-protein kinase G pathway, provided that guanylyl cyclase is active. auctoresonline.org This signaling cascade is integral to numerous physiological processes, including the regulation of vascular tone, proliferation, and inflammation. nih.govnih.gov
The inhibitory action of sildenafil and its metabolites on PDE6, though weaker than on PDE5, has direct implications for retinal function. researchgate.netarvojournals.org In preclinical studies using isolated rat retinas, N-Desmethyl Sildenafil was shown to enhance the photoreceptor cell response to light. researchgate.netnih.govnih.gov Specifically, at a concentration of 1 µM, it increased the amplitude of the flash-evoked electroretinogram (ERG). nih.gov This effect was comparable to that of another phosphodiesterase inhibitor, Zaprinast. nih.gov However, the study also noted that sildenafil was significantly more effective in increasing the photoreceptor response amplitude than N-Desmethyl Sildenafil. nih.gov These findings suggest that the metabolite contributes to an increased sensitivity of photoreceptor cells. nih.gov The inhibition of PDE6 can lead to an accumulation of cGMP in photoreceptors, which may underlie the observed electrophysiological changes. researchgate.netarvojournals.org
Molecular Interactions with Other Biological Targets in Preclinical Studies (e.g., Adenosine (B11128) Receptors, ABC Transporters)
Preclinical investigations have explored the interaction of N-Desmethyl Sildenafil with other molecular targets beyond phosphodiesterases. In an in vitro study examining the effect of the antiretroviral drug etravirine (B1671769) on drug transporters, it was found that N-Desmethyl Sildenafil was not a substrate for ATP-binding cassette (ABC) transporters. nih.gov
Regarding adenosine receptors, while some research suggests these receptors may be involved in the physiological effects of sildenafil, direct preclinical evidence detailing the specific molecular interactions of N-Desmethyl Sildenafil with adenosine receptors is not extensively documented in the reviewed literature. google.comresearchgate.net
Preclinical Pharmacokinetics and Disposition of N Desmethyl Sildenafil
Absorption, Distribution, and Excretion in Non-Human Mammalian Models
Pharmacokinetic studies in several non-human mammalian species, including the mouse, rat, rabbit, and dog, have provided valuable insights into the ADME properties of N-desmethyl sildenafil's parent compound, sildenafil (B151), and by extension, the metabolite itself. Following oral administration of sildenafil, absorption is generally rapid across these species, with the time to reach maximum plasma concentration (Tmax) typically occurring within one hour or less in rodents. nih.gov However, the bioavailability of sildenafil is mitigated by first-pass metabolism in the liver in all tested species. nih.gov
The distribution of sildenafil is extensive, with a volume of distribution (Vd) of approximately 1 to 2 L/kg in rodents, which is comparable to humans. nih.gov In dogs, the Vd is notably larger at 5.2 L/kg, a phenomenon attributed to lower plasma protein binding in this species. nih.gov
The primary route of excretion for sildenafil and its metabolites is through the feces. nih.gov After administration of radiolabeled sildenafil in mouse, rat, rabbit, and dog models, the majority of the radioactivity was recovered in the feces, indicating significant biliary and/or transintestinal excretion. nih.govfda.gov In male rats with cannulated bile ducts, approximately 45.5% of an intravenous dose of radiolabeled sildenafil was excreted in the bile within six hours. fda.gov
Table 1: Summary of Sildenafil Pharmacokinetic Parameters in Non-Human Mammalian Models
| Parameter | Mouse | Rat (male) | Rat (female) | Rabbit | Dog |
|---|---|---|---|---|---|
| Terminal Elimination Half-life (h) | ~1.3 | 0.3 | - | 1.9 | 6.1 |
| Volume of Distribution (L/kg) | - | - | - | - | 5.2 |
| Primary Route of Excretion | Feces | Feces | Feces | Feces | Feces |
Plasma Protein Binding Characteristics and Implications for Distribution in Preclinical Settings
The extent of plasma protein binding is a critical determinant of a drug's distribution and availability to target tissues. Both sildenafil and its N-desmethyl metabolite exhibit high binding to plasma proteins across various species. fda.gov This high degree of binding restricts the free fraction of the compound in the circulation, thereby influencing its distribution and clearance.
In preclinical models, the plasma protein binding of sildenafil is approximately 94% in mice, 95% in rats, and 91% in rabbits. fda.gov In dogs, the binding is lower, at around 86%. fda.gov This lower protein binding in dogs correlates with a larger volume of distribution observed in this species, as a greater fraction of the drug is available to distribute into the tissues. nih.gov The N-desmethyl metabolite is also highly bound to plasma proteins. fda.gov
Table 2: Plasma Protein Binding of Sildenafil in Different Species
| Species | Plasma Protein Binding (%) |
|---|---|
| Mouse | 94 |
| Rat | 95 |
| Rabbit | 91 |
| Dog | 86 |
| Human | 96 |
Data from preclinical and clinical studies. fda.gov
The high protein binding of N-desmethyl sildenafil has implications for its pharmacokinetic profile, suggesting that changes in plasma protein concentrations, such as in disease states, could potentially alter the free fraction and thus the activity and clearance of the metabolite.
Quantitative Assessment of Metabolite-to-Parent Ratios in Preclinical Pharmacokinetic Studies
The ratio of N-desmethyl sildenafil to its parent compound, sildenafil, in plasma provides a quantitative measure of the extent of N-demethylation. This ratio can vary between species and even between sexes within the same species, reflecting differences in metabolic enzyme activity.
In a 6-month study in rats, a notable sex difference was observed in the plasma concentrations of sildenafil and N-desmethyl sildenafil. fda.gov Female rats were predominantly exposed to the parent drug, sildenafil, while male rats showed higher levels of the N-desmethyl metabolite. fda.gov This suggests a more extensive N-demethylation of sildenafil in male rats compared to females. In contrast, a 3-month study in mice did not reveal any significant sex-related differences in the exposure to either sildenafil or its N-desmethyl metabolite. fda.gov
While direct metabolite-to-parent ratios from these preclinical studies are not always explicitly reported in the same format, the differential exposure highlights species- and sex-specific metabolic characteristics. For context, in human studies, the area under the curve (AUC) for N-desmethyl sildenafil is approximately 40-55% of that for sildenafil. nih.gov
Table 3: Sex-Dependent Exposure to Sildenafil and N-Desmethyl Sildenafil in Rats
| Compound | Male Rats | Female Rats |
|---|---|---|
| Sildenafil | Lower Exposure | Higher Exposure |
| N-Desmethyl Sildenafil | Higher Exposure | Lower Exposure |
Findings from a 6-month rat study. fda.gov
Influence of Drug-Metabolizing Enzyme Induction and Inhibition on N-Desmethyl Sildenafil Disposition in Preclinical Contexts
The formation of N-desmethyl sildenafil is primarily mediated by the cytochrome P450 (CYP) family of enzymes. In vitro studies using human liver microsomes have identified CYP3A4 as the major enzyme responsible for sildenafil's N-demethylation, with CYP2C9 playing a lesser role. nih.govnih.gov These findings are fundamental to understanding the disposition of N-desmethyl sildenafil in preclinical models, as these enzyme families are conserved across mammalian species, although their specific activities can differ.
The involvement of these enzymes means that the disposition of N-desmethyl sildenafil can be significantly altered by the co-administration of drugs that inhibit or induce these enzymes. Potent inhibitors of CYP3A4, such as ketoconazole (B1673606) and ritonavir, have been shown to dramatically increase plasma concentrations of sildenafil by inhibiting its metabolism to N-desmethyl sildenafil. nih.gov Conversely, inducers of CYP enzymes would be expected to increase the formation of N-desmethyl sildenafil, leading to a higher metabolite-to-parent ratio. nih.gov For instance, co-administration of CYP-inducing medications in human infants resulted in a significantly higher metabolite-to-parent ratio. nih.gov
Preclinical studies often use these known inhibitors and inducers to probe the metabolic pathways of new chemical entities. For example, studies in rats have explored how sildenafil might interact with other drugs, suggesting a potential role for drug transporters like the multidrug and toxin extrusion (MATE) proteins in its disposition. nih.gov While much of the specific enzyme inhibition and induction data for N-desmethyl sildenafil formation comes from in vitro human tissue studies, these results guide the design and interpretation of preclinical in vivo studies in non-human mammalian models.
Chromatographic Separation Techniques
Chromatography remains the cornerstone for the separation and quantification of N-Desmethyl Sildenafil from complex matrices. Techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offer varying degrees of sensitivity, selectivity, and speed, tailored to specific analytical needs.
Development and Validation of High-Performance Liquid Chromatography (HPLC) Assays
HPLC methods coupled with Ultraviolet (UV) or electrochemical detectors are widely developed for the determination of N-Desmethyl Sildenafil. researchgate.net These methods are validated to ensure they are fit for purpose, assessing parameters such as linearity, precision, accuracy, recovery, and stability. researchgate.net A typical reversed-phase HPLC (RP-HPLC) system utilizes a C8 or C18 column for separation. nih.govnih.gov
Validation studies demonstrate the reliability of these methods. For instance, linearity is often established over a specific concentration range, with correlation coefficients (r²) greater than 0.99 indicating a strong linear relationship. researchgate.net Accuracy is confirmed by recovery studies, with mean absolute recoveries for N-Desmethyl Sildenafil often exceeding 94%. uw.edu.pl The precision of an HPLC method is evaluated through intra- and inter-day assays, with the relative standard deviation (RSD) typically kept within acceptable limits. asianpubs.org Stability-indicating methods are also developed to show that the analytical procedure can accurately measure the analyte in the presence of its degradation products. asianpubs.orgthaiscience.info
Interactive Table: HPLC Method Parameters for N-Desmethyl Sildenafil Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Stationary Phase | C8 (150 mm x 4.6 mm, 5 µm) nih.gov | C18 Reverse-Phase researchgate.net |
| Mobile Phase | Acetonitrile, Methanol, Phosphate Buffer (0.05 M) (18.5:34.5:47.0, v/v/v), pH 7.68 nih.gov | Acetonitrile: 0.3 M Ammonium Acetate (pH 6.8) (1:1 v/v) researchgate.net |
| Flow Rate | Not Specified | 0.750 mL/min researchgate.net |
| Detection | Electrochemical Detector (+1.20 V vs Ag/AgCl) nih.gov | UV at 240 nm researchgate.net |
| Limit of Quantitation (LOQ) | 8.675 ng/mL nih.gov | 20 ng/mL researchgate.net |
| Linear Range | Not Specified | 20 - 1000 ng/mL researchgate.net |
Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Quantification
For highly sensitive and selective quantification, LC-MS/MS is the preferred method. This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. vedomostincesmp.ru It is particularly valuable for analyzing biological samples where the concentration of the analyte may be very low. nih.govsynthinkchemicals.comrsc.org Sample preparation often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and internal standard from the matrix. rsc.orgbts.gov
The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition. nih.gov For N-Desmethyl Sildenafil, the protonated molecule [M+H]+ at m/z 461.2, 461.3, 461.4, or 461.5 is often selected as the precursor ion, which then fragments to a specific product ion, such as m/z 283.2 or 283.4. rsc.orgnih.govwindows.netfaa.gov These methods are validated over a linear concentration range, which for N-Desmethyl Sildenafil can be from 0.5 ng/mL to 500.0 ng/mL. rsc.org Validation demonstrates high accuracy and precision, with intra- and inter-day precision values often below 5%. rsc.orgresearchgate.net
Interactive Table: LC-MS/MS Method Parameters for N-Desmethyl Sildenafil Quantification
| Parameter | Method 1 rsc.org | Method 2 nih.gov | Method 3 researchgate.net |
|---|---|---|---|
| Chromatographic Column | Zorbax SB C18 (4.6 x 75 mm, 3.5 µm) | C18 Column | Thermo Hypersil Gold (50 x 2.1 mm, 5 µm) |
| Mobile Phase | 10 mM Ammonium Acetate and Acetonitrile (5/95 v/v) | Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) with gradient elution | 0.02% Formic Acid and Acetonitrile (30:70 v/v) |
| Flow Rate | 0.6 mL/min | Not Specified | 0.6 mL/min |
| Ionization Mode | Positive Ionization | Positive Ionization | Not Specified |
| MRM Transition (m/z) | 461.3 → 283.4 | 461.4 → 283.2 | 461.2 → 310.8 |
| Linear Range | 0.5–500.0 ng/mL | 2.00–1,000 ng/mL (for Sildenafil) | 1.00–200.0 ng/mL |
| Intra-day Precision (%RSD) | 1.3 to 3.1% | < 6.3% | 1.56-11.66% |
| Inter-day Precision (%RSD) | 2.8 to 4.3% | < 6.3% | 2.33-9.20% |
Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Advancements
UPLC-MS/MS represents a significant advancement in liquid chromatography, utilizing smaller particle-size columns to achieve higher resolution, increased sensitivity, and much faster analysis times compared to traditional HPLC. mdpi.com This high-throughput capability is a major advantage in studies requiring the analysis of a large number of samples. nih.gov UPLC-MS/MS methods for N-Desmethyl Sildenafil have been successfully developed and validated, demonstrating excellent performance. nih.govoup.com
These advanced systems can significantly reduce run times; for example, some methods can separate N-Desmethyl Sildenafil and related compounds in just 6 minutes. rsc.org The quantitative range for N-Desmethyl Sildenafil in UPLC-MS/MS assays can be as low as 0.800 ng/mL to 80.00 ng/mL. nih.gov The validation of these methods confirms their stability, precision, and accuracy, making them reliable for demanding analytical applications. nih.govresearchgate.net
Alternative Detection Strategies
While chromatographic methods are prevalent, alternative detection strategies offer different advantages, such as portability, lower cost, or the ability to provide different types of structural information.
Electrochemical Detection Methodologies
Electrochemical detection offers a sensitive alternative to UV detection in HPLC systems for electroactive compounds like N-Desmethyl Sildenafil. researchgate.netnih.gov An electrochemical detector measures the current resulting from the oxidation or reduction of the analyte at an electrode surface, providing high sensitivity. For the simultaneous determination of Sildenafil and N-Desmethyl Sildenafil, a potential of +1.20 V versus an Ag/AgCl reference electrode has been successfully applied, achieving a limit of quantitation of 8.675 ng/mL for N-Desmethyl Sildenafil without interference from endogenous plasma compounds. nih.gov
In addition to chromatographic coupling, specific electrochemical sensors have been developed for the direct detection of Sildenafil and related structures. nih.govelectrochemsci.org These sensors may use modified electrodes, such as screen-printed glassy carbon electrodes or gold electrodes, to enhance sensitivity and selectivity. electrochemsci.orgresearchgate.net Research has shown that these sensors can achieve low limits of detection, with some studies reporting detection limits in the nanomolar range for Sildenafil. nih.govresearchgate.net Electrochemical oxidation systems are also being explored as tools to simulate and study drug metabolism. nih.gov
Spectroscopic Characterization Techniques in Research (e.g., IR, SEM for solid forms)
Spectroscopic techniques are indispensable for the structural elucidation and characterization of the solid form of N-Desmethyl Sildenafil Hemicitrate.
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of the parent compound, Sildenafil, shows significant absorption peaks that are also relevant for identifying N-Desmethyl Sildenafil. Key characteristic bands include those for the carbonyl group (C=O) stretch around 1698 cm⁻¹, N-H bonds around 1579 cm⁻¹, and aromatic C=C bonds of the benzene (B151609) ring near 1489 cm⁻¹. researchgate.netnih.gov The asymmetric and symmetric SO₂ stretching bands associated with the sulphone group are also identifiable. researchgate.net These spectral fingerprints are crucial for confirming the identity and purity of the compound.
Scanning Electron Microscopy (SEM): While specific SEM studies on this compound are not widely published, this technique is a powerful tool in pharmaceutical research for characterizing the solid-state properties of active pharmaceutical ingredients and their formulations. SEM analysis provides high-resolution images of the surface morphology, particle size, and shape of crystalline or amorphous solids. Such characterization is vital for understanding the physicochemical properties of a compound.
Advanced Analytical Methodologies for this compound
The accurate quantification of N-Desmethyl Sildenafil, the primary active metabolite of Sildenafil, is critical in various fields of academic research, including pharmacokinetics and metabolism studies. The development of robust and sensitive analytical methods is paramount for obtaining reliable data from complex biological and environmental samples. This article details the advanced methodologies employed for the analysis of this compound, focusing on sample preparation, mitigation of matrix interference, and rigorous method validation.
Structure Activity Relationship Sar Studies of N Desmethyl Sildenafil
Elucidation of Structural Determinants for PDE5 Inhibitory Potency
N-Desmethyl Sildenafil (B151), also known as UK-103,320, retains significant biological activity, primarily due to its structural similarity to the parent compound, Sildenafil. researchgate.net The key structural features that underpin its ability to inhibit PDE5 are rooted in its core scaffold and peripheral functional groups.
The molecule is built upon a pyrazolo[4,3-d]pyrimidin-7-one core, a bicyclic system that mimics the purine (B94841) ring of the natural substrate, cyclic guanosine (B1672433) monophosphate (cGMP). This core structure is essential for anchoring the inhibitor within the active site of the PDE5 enzyme. The potency of N-Desmethyl Sildenafil is significantly influenced by the substituents at various positions of this core structure.
The Pyrazole (B372694) Ring: The 3-propyl group on the pyrazole ring contributes to hydrophobic interactions within a specific pocket of the PDE5 active site.
The Phenyl Ring: The 5-ethoxyphenyl group at the 5-position of the pyrazolopyrimidinone (B8486647) ring is crucial. The ethoxy group occupies a hydrophobic pocket, and its proper orientation is vital for high-affinity binding.
Comparative SAR with Sildenafil and Other PDE5 Inhibitors
A comparative analysis of the structure-activity relationships of N-Desmethyl Sildenafil, Sildenafil, and other PDE5 inhibitors reveals common pharmacophoric features and key structural differences that dictate their respective potencies and selectivities.
The fundamental scaffold for potent PDE5 inhibition across compounds like Sildenafil, Vardenafil, and N-Desmethyl Sildenafil is a substituted pyrazolopyrimidinone or a structurally related heterocyclic system that acts as a cGMP analogue. The primary point of differentiation often lies in the substituents attached to this core.
| Compound | PDE5 IC50 (nM) | Key Structural Differences from Sildenafil |
| Sildenafil | 4.0 2bscientific.com | N-methylpiperazine at the 5'-sulfonylphenyl group. |
| N-Desmethyl Sildenafil | ~8.0 (Potency is ~50% of Sildenafil) nih.govnih.govnih.gov | Piperazine (B1678402) (demethylated) at the 5'-sulfonylphenyl group. |
| Vardenafil | ~0.7 | Ethyl group instead of a methyl group on the piperazine ring; triazolopyrimidinone (B1258933) core. |
| Tadalafil | ~1.8 | A complex, rigid tetracyclic structure derived from a tryptamine (B22526) derivative, distinct from the pyrazolopyrimidinone core. |
| Avanafil | 5.2 nih.gov | A pyrimidine (B1678525) carboxamide scaffold with a benzylamine (B48309) side chain. nih.gov |
Note: IC50 values can vary between studies based on experimental conditions.
In contrast, other PDE5 inhibitors achieve high potency and selectivity through different structural modifications. For instance, Vardenafil's higher potency is partly attributed to the ethyl group on its piperazine ring and slight modifications to the core heterocycle. Tadalafil's unique, rigid structure results in a different binding mode and a significantly longer half-life, which is a key differentiator in its clinical profile. nih.gov Avanafil's structure also deviates from the sildenafil template, yet it maintains high selectivity for PDE5. nih.gov
These comparisons underscore that while the core cGMP-mimicking heterocycle is a common starting point, the nature and placement of substituents on the phenyl and piperazine (or equivalent) rings are critical for fine-tuning potency and pharmacokinetic properties.
Rational Design Principles for N-Desmethyl Sildenafil Analogues with Modified Activities
The structure of N-Desmethyl Sildenafil serves as a valuable template for the rational design of new analogues with potentially modified activities, such as enhanced potency, improved selectivity, or altered pharmacokinetic profiles. The design principles are guided by the existing SAR data and computational modeling of the PDE5 active site.
One key area for modification is the piperazine moiety. Since the N-demethylation reduces potency, re-substitution at this nitrogen with groups other than a methyl could be explored. Introducing small, linear alkyl chains or functionalized alkyl groups could probe the steric and electronic requirements of this region of the enzyme's active site. The goal would be to restore or exceed the potency of Sildenafil while potentially improving selectivity against other PDE isoforms.
Further design strategies could involve:
Modification of the Pyrazole Ring Substituents: While the 3-propyl group in N-Desmethyl Sildenafil fits into a hydrophobic pocket, exploring other alkyl or cycloalkyl groups at this position could optimize this interaction.
Alterations to the Ethoxyphenyl Group: The ethoxy group is critical for binding. Analogues could be designed with alternative alkoxy groups of varying lengths or with bioisosteric replacements to enhance hydrophobic interactions or metabolic stability.
Scaffold Hopping: While maintaining the key interaction points, the pyrazolopyrimidinone core could be replaced with other heterocyclic systems to explore novel chemical space and potentially discover compounds with different intellectual property profiles and improved properties. For example, crystal structures of related compounds have shown that the N1-methyl substituent points towards the mouth of a hydrophobic pocket, suggesting that extending this substituent could enhance potency. researchgate.net
A crucial aspect of rational design is the focus on physicochemical properties. By evaluating metrics like ligand efficiency and lipophilicity (cLogP), chemists can guide the optimization process to maintain desirable drug-like properties, which are essential for developing compounds suitable for chronic oral dosing. researchgate.net Subtle changes in molecular structure can lead to significant differences in how a molecule interacts with its target in a living system. youtube.com
Future Research Directions and Translational Perspectives Preclinical
Innovations in Synthetic Pathways for Radiolabeled and Deuterated Analogues for Research
The development of novel synthetic methods for isotopically labeled analogues of N-Desmethyl Sildenafil (B151) is crucial for advancing preclinical research, particularly in metabolism and pharmacokinetic studies. A significant innovation has been the successful synthesis of deuterated N-Desmethyl Sildenafil, specifically N-desmethyl [2H8]sildenafil. researchgate.net
This synthesis provides a valuable internal standard for quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS). researchgate.netrsc.org The synthetic approach for N-desmethyl [2H8]sildenafil has been detailed, offering a practical and experimental procedure that was previously unavailable in the literature. researchgate.net The availability of such stable isotope-labeled compounds is of high importance for achieving the accuracy and precision required in bioanalytical studies. researchgate.netrsc.org
Future research will likely focus on refining these synthetic pathways to improve yield and isotopic abundance. Furthermore, the synthesis of radiolabeled versions, for instance with Carbon-14 or Tritium, would enable quantitative whole-body autoradiography studies in animal models, providing a comprehensive picture of tissue distribution and elimination pathways, which is currently an area with potential for exploration.
| Labeled Analogue | Synthetic Status | Primary Research Application |
| N-desmethyl [2H8]sildenafil | Experimental procedure reported researchgate.net | Internal standard for quantitative bioanalysis (LC-MS) researchgate.netrsc.org |
| Radiolabeled N-Desmethyl Sildenafil | Future Development | Drug metabolism, pharmacokinetic, and distribution studies |
Deeper Exploration of its Molecular Pharmacological Mechanisms at a Sub-cellular Level
N-Desmethyl Sildenafil is known to be a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP). nih.govnih.gov Its potency is approximately half that of Sildenafil. nih.gov While its primary mechanism is established, a deeper understanding of its interactions at the subcellular level is a key area for future research.
The formation of N-Desmethyl Sildenafil is primarily catalyzed by the cytochrome P450 isoforms CYP3A4 and CYP3A5, with a minor contribution from CYP3A7. medchemexpress.comcaymanchem.com Investigations into how genetic polymorphisms in these enzymes affect the formation and subsequent activity of N-Desmethyl Sildenafil could elucidate inter-individual variability in response.
Preclinical studies have shown that N-Desmethyl Sildenafil can enhance the amplitude of the electroretinogram (ERG) in isolated rat retinas, suggesting it increases the sensitivity of photoreceptor cells. medchemexpress.comnih.gov This effect points towards a significant role in the phototransduction cascade. Future research could use advanced cellular imaging and electrophysiological techniques to dissect its precise molecular targets within photoreceptor cells, beyond PDE5 inhibition, and to determine its effects on downstream signaling pathways. Exploring its influence on mitochondrial function, calcium homeostasis, and gene expression in various cell types would provide a more complete pharmacological picture.
| Research Area | Key Findings | Future Directions |
| Enzyme Inhibition | Selective inhibitor of PDE5 with ~50% the potency of Sildenafil. nih.gov | Investigating potential off-target effects on other PDE isoenzymes at a subcellular level. |
| Cellular Metabolism | Formed by CYP3A4, CYP3A5, and CYP3A7. medchemexpress.comcaymanchem.com | Studying the impact of CYP genetic variants on its formation and activity. |
| Retinal Pharmacology | Increases amplitude of photoreceptor cell response in isolated rat retina. nih.gov | Elucidating specific molecular targets within the phototransduction cascade and effects on retinal cell signaling. |
Advancements in Analytical Characterization for Trace Analysis in Complex Research Questions
Sensitive and specific analytical methods are fundamental for accurately quantifying N-Desmethyl Sildenafil in complex biological matrices during preclinical research. Several high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for the simultaneous determination of Sildenafil and N-Desmethyl Sildenafil in human plasma. rsc.orgnih.govresearchgate.net
These methods demonstrate high precision, accuracy, and low limits of quantification (LOQ), enabling detailed pharmacokinetic studies. For instance, one LC-MS/MS method reported an LOQ of 0.5 ng/mL for N-Desmethyl Sildenafil in human plasma, with excellent linearity and precision. rsc.orgresearchgate.net Another method using HPLC with electrochemical detection achieved an LOQ of 8.675 ng/mL. nih.gov
Future advancements will likely focus on developing even more sensitive methods, potentially pushing detection limits into the picogram-per-milliliter range. This would be particularly valuable for microdosing studies or for analyzing samples with very limited volume, such as those from specific tissues or cellular compartments. Innovations in sample preparation, such as automated solid-phase extraction and derivatization techniques, could further enhance recovery and reduce matrix effects, allowing for more robust and high-throughput analysis in complex research questions.
| Analytical Technique | Matrix | Lower Limit of Quantification (LLOQ) | Key Features |
| LC-MS/MS rsc.orgresearchgate.net | Human Plasma | 0.5 ng/mL | High sensitivity and specificity, uses deuterated internal standards. rsc.org |
| HPLC-Electrochemical Detection nih.gov | Human Plasma | 8.675 ng/mL | Good quantitative recovery with one-step liquid-liquid extraction. nih.gov |
| Gradient RP-HPLC researchgate.net | Human Urine | 0.03 µg/mL (30 ng/mL) | Allows for simultaneous separation of multiple drugs. researchgate.net |
Exploration of N-Desmethyl Sildenafil as a Pharmacological Probe in In Vitro and Preclinical Investigations
Given its well-defined activity as a PDE5 inhibitor, N-Desmethyl Sildenafil serves as an excellent pharmacological probe for investigating the role of the cGMP signaling pathway in various physiological and pathophysiological processes. scbt.commedchemexpress.com Its status as a major metabolite of Sildenafil also makes it an indispensable tool for dissecting the relative contributions of the parent drug versus its metabolite to the observed pharmacological effects. nih.govcaymanchem.com
In preclinical models, N-Desmethyl Sildenafil can be used to study conditions where PDE5 is implicated, beyond its established indications. For example, its effects on neuronal apoptosis, neurogenesis, and inflammation could be explored in models of neurodegenerative diseases. nih.gov Its demonstrated action on retinal photoreceptors makes it a valuable tool for vision research, allowing for the specific investigation of cGMP pathways in retinal function and disease. nih.gov
Future research can leverage N-Desmethyl Sildenafil to validate new drug targets within the cGMP cascade and to screen for novel compounds that modulate this pathway. Its use in comparative studies alongside Sildenafil and other PDE5 inhibitors can help delineate the structure-activity relationships and selectivity profiles required for targeting specific therapeutic outcomes.
Q & A
Q. What are the primary metabolic pathways of N-Desmethyl Sildenafil Hemicitrate, and how do they influence pharmacological activity?
this compound is a major metabolite of sildenafil, formed via CYP3A4-mediated N-demethylation (major pathway) and CYP2C9 (minor pathway) . Its PDE5 inhibitory activity is 2.5-fold lower than the parent drug, but it retains similar selectivity for PDE isoforms. Pharmacokinetic studies show plasma concentrations of the metabolite reach ~40% of sildenafil levels in healthy adults, impacting overall efficacy and adverse event profiles . To validate metabolic pathways, researchers should use in vitro liver microsomes or recombinant CYP isoforms coupled with LC-MS/MS for metabolite quantification .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key parameters include:
- Ionization : Positive electrospray ionization (ESI) with MRM transitions (e.g., m/z 461.0→283.0 for the metabolite) .
- Internal Standards : Deuterated analogs (e.g., N-Desmethyl Sildenafil-D8) to correct for matrix effects .
- Validation : Adherence to FDA/EMA guidelines for sensitivity (LQL: 0.5 ng/mL), precision (CV <15%), and stability testing .
Q. How does plasma protein binding affect the pharmacokinetics of this compound?
Both sildenafil and its metabolite exhibit ~96% plasma protein binding, independent of concentration. This high binding limits free drug availability, necessitating dose adjustments in populations with hypoalbuminemia or renal/hepatic impairment . Equilibrium dialysis or ultrafiltration coupled with LC-MS/MS is recommended to assess binding dynamics .
Advanced Research Questions
Q. How can experimental designs address contradictions in metabolite activity between in vitro and in vivo models?
Discrepancies arise due to differences in enzyme kinetics, tissue distribution, and interspecies variability. For example, in vitro studies using human liver microsomes show CYP3A4 dominance , but in vivo models may highlight CYP2C9 contributions under drug interactions. To resolve contradictions:
Q. What methodological considerations are critical for studying this compound in repurposing research (e.g., antiviral applications)?
Repurposing requires:
- Molecular Docking : Target viral proteases (e.g., SARS-CoV-2 Mpro) using software like AutoDock Vina. N-Desmethyl Sildenafil showed a binding affinity of −8.1 kcal/mol in silico .
- ADME/Tox Screening : Evaluate drug-likeness via SwissADME and toxicity via ProTox-II. The metabolite’s logP (~1.5) and bioavailability score (>0.55) support further testing .
- In Vitro Antiviral Assays : Use plaque reduction or RT-qPCR to quantify viral replication inhibition .
Q. How can researchers optimize clinical trial designs for metabolites with variable pharmacokinetics (e.g., age-dependent clearance)?
In elderly populations, N-Desmethyl Sildenafil clearance decreases by ~40%, leading to 90% higher plasma levels compared to younger adults . Design considerations include:
Q. What strategies mitigate analytical interference when co-administering N-Desmethyl Sildenafil with nitrite/nitrate therapies?
Co-administration with nitrites (e.g., nebulized sodium nitrite) requires:
- Chromatographic Separation : Use reversed-phase HPLC with fluorometric detection (λex/λem: 365/450 nm) to distinguish nitrite derivatives from the metabolite .
- Cross-Validation : Confirm assay specificity via spike-recovery experiments in pooled plasma .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on CYP isoform contributions to metabolite formation?
While CYP3A4 is the primary isoform, CYP2C9 polymorphisms (e.g., CYP2C93) reduce metabolite formation by 30–50% in certain populations . To reconcile discrepancies:
- Perform genotype-phenotype correlations in clinical cohorts.
- Use chemical inhibitors (e.g., ketoconazole for CYP3A4) in in vitro assays to isolate isoform contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
